molecular formula C13H17N3O B15537644 n-((1h-Benzo[d]imidazol-2-yl)methyl)pentanamide

n-((1h-Benzo[d]imidazol-2-yl)methyl)pentanamide

Cat. No.: B15537644
M. Wt: 231.29 g/mol
InChI Key: GOSUQDHMTFKDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-((1h-Benzo[d]imidazol-2-yl)methyl)pentanamide is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.30 g/mol . It belongs to the benzimidazole class of heterocycles, which are recognized as a privileged scaffold in medicinal chemistry due to their wide range of reported biological activities . Benzimidazole derivatives are extensively investigated as key pharmacophores in the development of new therapeutic agents and are found in numerous commercially marketed drugs . Researchers value this structural motif for its potential in various applications. The broader class of 2-substituted benzimidazole derivatives, to which this compound belongs, has been synthesized from the reaction of o-phenylenediamine with amino acids and has demonstrated significant biological activity in scientific studies . Specifically, related analogues have shown marked potency as antimicrobial agents in research settings, making this structural framework a point of interest for developing new anti-infective compounds . The molecular structure of related N-(1H-benzimidazol-2-ylmethyl) compounds has been characterized in scientific literature, confirming the planar nature of the benzimidazole ring system . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)pentanamide

InChI

InChI=1S/C13H17N3O/c1-2-3-8-13(17)14-9-12-15-10-6-4-5-7-11(10)16-12/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16)

InChI Key

GOSUQDHMTFKDNW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC1=NC2=CC=CC=C2N1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between N-((1H-Benzo[d]imidazol-2-yl)methyl)pentanamide and related benzimidazole derivatives:

Compound Name Substituent/Functional Group Key Properties/Applications Reference
This compound Pentanamide group (C₅H₁₁CONH-) Hypothesized enhanced lipophilicity -
N-(1H-Benzo[d]imidazol-2-yl)-3,5-dichlorobenzamide 3,5-Dichlorophenyl group High mGluR5 potency (IC₅₀ = 6.4 μM)
N-(1H-Benzo[d]imidazol-2-yl)nicotinamide Nicotinamide group Improved aqueous solubility
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Thioether + dinitrophenyl group Antimicrobial/anticancer activity
Copper complex of N-(benzimidazolylmethyl)propanamide Propanamide + disulfide bridge Catalytic alcohol oxidation

Physicochemical Properties

  • Lipophilicity : The pentanamide’s C₅ alkyl chain increases logP compared to benzamide (C₆H₅CONH-) or propanamide (C₃H₇CONH-) derivatives, favoring membrane permeability but possibly reducing aqueous solubility.
  • Thermal Stability : Melting points of structurally related compounds (e.g., N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine derivatives: 175–224°C) suggest moderate thermal stability for the pentanamide .

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, CF₃) on aryl substituents enhance biological potency but may increase cytotoxicity. The pentanamide’s aliphatic chain could mitigate toxicity while retaining moderate activity .
  • Coordination Chemistry : Benzimidazole-amides form stable metal complexes, but chain length impacts coordination. The pentanamide’s flexibility may limit its utility in catalysis compared to rigid propanamide analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((1H-Benzo[d]imidazol-2-yl)methyl)pentanamide, and what analytical techniques validate its purity and structure?

  • Synthesis : Multi-step reactions often involve coupling benzimidazole precursors with pentanamide derivatives. For example, a common approach includes condensing 1H-benzimidazole-2-carbaldehyde with a pentanamide-containing amine under reductive conditions (e.g., NaBH₄ in methanol) . Solvents like DMF or THF and catalysts such as palladium or copper are frequently used .
  • Validation : Purity is confirmed via thin-layer chromatography (TLC) or HPLC . Structural elucidation employs NMR (¹H/¹³C) and IR spectroscopy. For instance, characteristic peaks in ¹H NMR (δ 7.5–8.0 ppm for benzimidazole protons) and IR (C=O stretch at ~1650 cm⁻¹) are critical .

Q. How does the benzimidazole core influence the compound’s stability under varying pH conditions?

  • The fused aromatic system of benzimidazole enhances stability in acidic environments due to π-electron delocalization. However, the pentanamide side chain may hydrolyze under strongly basic conditions (pH > 10). Stability studies should use UV-Vis spectroscopy to track degradation kinetics .

Advanced Research Questions

Q. What strategies optimize reaction yields for this compound in solvent-catalyst systems?

  • Methodology : Systematic screening of solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., Pd/C vs. CuI) is essential. For example, reports a 72% yield using DMF and triethylamine at 100°C for 4 hours under reflux . Design of Experiments (DoE) can identify optimal parameters (temperature, molar ratios) to minimize byproducts .

Q. How can computational modeling predict the compound’s binding affinity to biological targets like kinase enzymes?

  • Approach : Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets (e.g., EGFR kinase). The benzimidazole moiety often occupies hydrophobic pockets, while the pentanamide chain forms hydrogen bonds with catalytic residues. Studies in highlight binding energy scores (< -8.0 kcal/mol) as indicators of strong affinity .

Q. What experimental and computational methods resolve contradictions in reported bioactivity data across studies?

  • Data Reconciliation : If one study reports IC₅₀ = 5 µM against a cancer cell line, while another finds no activity, factors like assay conditions (e.g., cell type, incubation time) must be compared. Dose-response curves and statistical meta-analysis (e.g., Forest plots) quantify variability . Cross-validation with SPR (surface plasmon resonance) can confirm target engagement .

Methodological Considerations

Q. Which in vitro assays are most reliable for evaluating antimicrobial activity of this compound?

  • Protocols : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergy studies with β-lactams require checkerboard assays . Live/dead staining (confocal microscopy) validates membrane disruption .

Q. How do structural modifications (e.g., halogenation) impact solubility and pharmacokinetics?

  • Design : Introducing electron-withdrawing groups (e.g., -Cl at the benzimidazole 5-position) increases solubility in polar solvents. LogP values (HPLC-derived) predict membrane permeability. Pharmacokinetic profiling in rodents (IV/oral administration) assesses bioavailability .

Key Challenges and Recommendations

  • Synthetic Scalability : Pilot-scale reactions (1–10 mmol) often face yield drops due to intermediate instability. Use flow chemistry for better heat/mass transfer .
  • Data Reproducibility : Strict adherence to SOPs (e.g., solvent drying, inert atmosphere) minimizes batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.